

Introduction: The Ascendancy of Boronic Acids in Pharmaceutical R&D

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Cyanopyridin-4-YL)boronic acid

Cat. No.: B1391837

[Get Quote](#)

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in the pharmaceutical industry.^{[1][2]} Their utility stems from their remarkable stability, low toxicity, and, most notably, their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[3][4]} This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and hetero-biaryl moieties that form the core of countless drug molecules.^[5] Beyond their role as synthetic intermediates, the boronic acid functional group itself has been incorporated into approved drugs like Bortezomib and Ixazomib, acting as a transition-state analogue to inhibit enzyme activity.^{[6][7]} **(2-Cyanopyridin-4-YL)boronic acid** is a specialized building block within this class, offering the distinct electronic characteristics of a cyano-substituted pyridine ring for targeted molecular design.

Compound Profile: (2-Cyanopyridin-4-YL)boronic acid

The strategic placement of a cyano group and a boronic acid on the pyridine scaffold imparts specific reactivity and properties to this molecule, making it a valuable reagent for library synthesis and lead optimization.

Chemical Identity and Physicochemical Properties

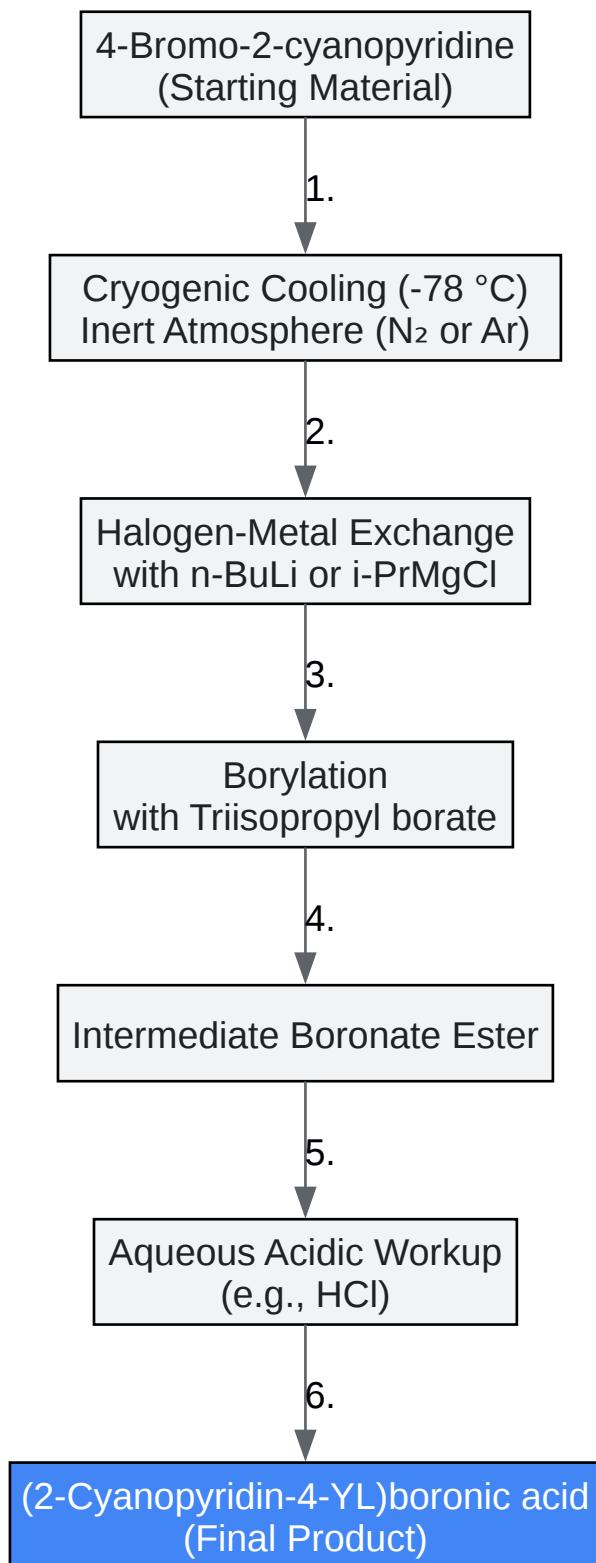
The fundamental properties of **(2-Cyanopyridin-4-YL)boronic acid** are summarized below. Accurate identification via its CAS Registry Number is crucial for procurement and regulatory

compliance.

Property	Value	Source
CAS Number	903513-60-0	[8] [9]
Molecular Formula	C ₆ H ₅ BN ₂ O ₂	[8]
Molecular Weight	147.93 g/mol	[8]
IUPAC Name	(2-cyano-4-pyridinyl)boronic acid	[8]
Synonyms	2-Cyanopyridine-4-boronic acid	[8] [9]
Physical Form	Solid	[9]
InChI Key	MSBPWGHYNOCCHGC-UHFFFAOYSA-N	[8] [9]

Structural Features and Inherent Reactivity

The molecule's utility is a direct consequence of its structure:


- Pyridine Ring: A nitrogen-containing heterocycle common in pharmaceuticals, it can influence solubility and engage in hydrogen bonding. The nitrogen atom's Lewis basicity can sometimes inhibit palladium catalysts, a factor to consider in reaction optimization.[\[5\]](#)
- Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile modifies the electronic character of the pyridine ring, influencing its reactivity in cross-coupling reactions.
- Boronic Acid (-B(OH)₂): This functional group is the active component in Suzuki-Miyaura coupling. Its stability and reactivity are paramount for successful transformations.

Synthesis Methodology: A Representative Protocol

The most reliable and scalable method for preparing pyridinylboronic acids is typically a halogen-metal exchange from an appropriate halopyridine, followed by borylation with a trialkyl borate.

Synthesis Workflow Diagram

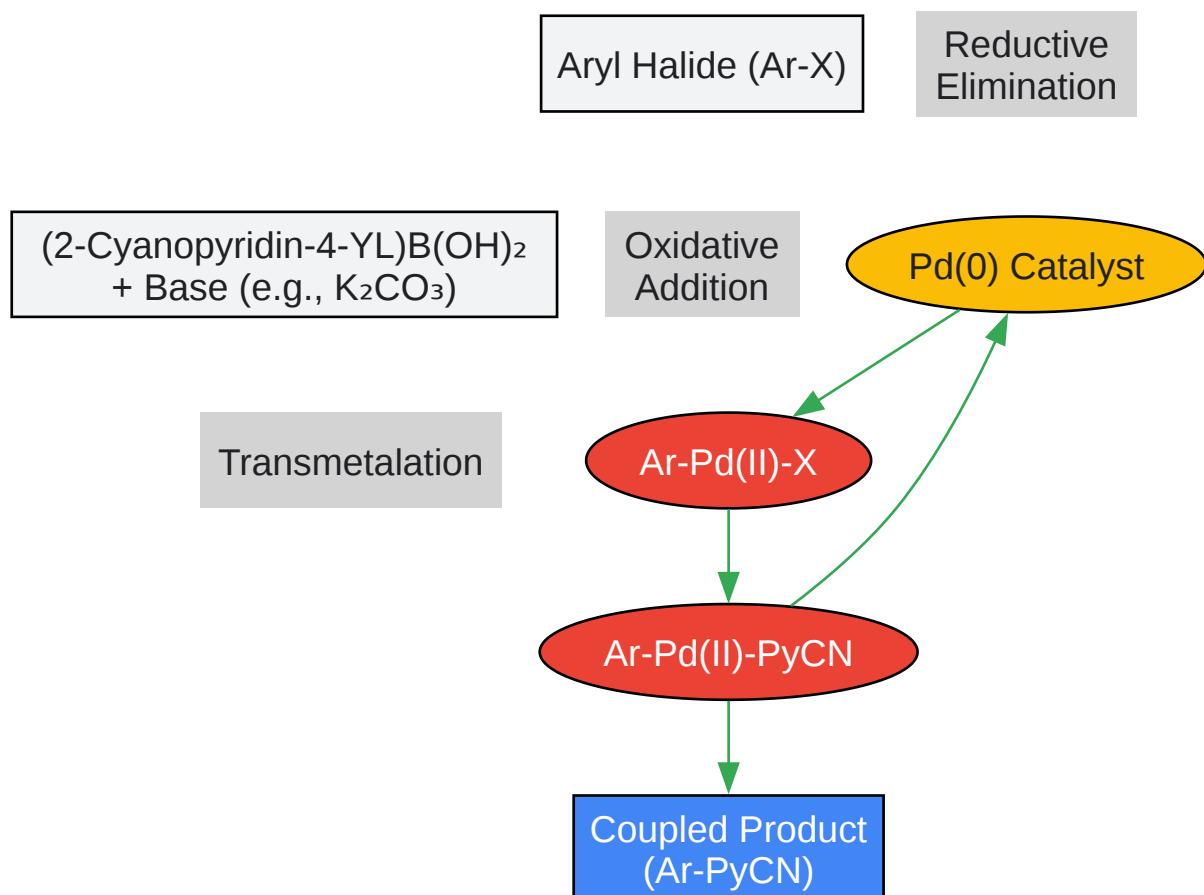
The following diagram illustrates a typical synthetic pathway from 4-bromo-2-cyanopyridine.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **(2-Cyanopyridin-4-YL)boronic acid**.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.


- Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-2-cyanopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to control the highly exothermic metal-halogen exchange and prevent side reactions.
- Lithiation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1 hour. Causality: The organolithium reagent performs the halogen-metal exchange, creating a highly reactive pyridinyl-lithium intermediate.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight. Causality: The borate ester acts as an electrophile, trapping the organolithium species to form a stable boronate ester intermediate.
- Quench and Hydrolysis: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
- Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or silica gel chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of **(2-Cyanopyridin-4-YL)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds with various aryl or heteroaryl halides.[\[10\]](#) This reaction is a cornerstone of modern drug synthesis.[\[5\]](#)

Suzuki-Miyaura Catalytic Cycle

The mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Coupling Reaction

- Reagent Preparation: To a reaction vessel are added the aryl halide (1.0 eq), **(2-Cyanopyridin-4-YL)boronic acid** (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Causality: An

excess of the boronic acid and base is used to drive the reaction to completion. The choice of catalyst and base is critical and often requires screening for optimal results.

- Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added. Causality: Degassing the solvent by bubbling with nitrogen or argon is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: The vessel is sealed and heated (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
- Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the desired biaryl product.

Handling, Storage, and Stability Considerations

Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids. [11] Failure to do so can lead to decomposition and failed reactions.

Consideration	Protocol and Rationale
Protoproboronation	Avoid: Aqueous or protic media, especially under basic or acidic conditions. [12] Rationale: The carbon-boron bond can be cleaved and replaced with a C-H bond, an irreversible decomposition pathway that is a major cause of reagent degradation and low yields. [10] [12]
Boroxine Formation	Action: Store in a desiccator under inert gas. Minimize exposure to air. Rationale: In the solid state, three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring. [12] [13] While often reversible, this changes the molecular weight and can complicate stoichiometry. Quality should be checked by ^1H NMR before use. [13]
Oxidation	Action: Store away from strong oxidizing agents. Handle under an inert atmosphere where possible. Rationale: The C-B bond is susceptible to oxidative cleavage. [12]
General Storage	Action: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong bases or oxidizing agents. [11]

Conclusion

(2-Cyanopyridin-4-YL)boronic acid is a highly versatile and valuable building block for drug discovery and organic synthesis. Its unique electronic profile, combined with the proven utility of the boronic acid functional group in Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for constructing complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and reproducible application in the laboratory.

References

- **(2-Cyanopyridin-4-yl)boronic acid** | C₆H₅BN₂O₂ | CID 49760399.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- How to Store Boric Acid. Lab Alley. [\[Link\]](#)
- Working with Hazardous Chemicals. Organic Syntheses. [\[Link\]](#)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [\[Link\]](#)
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. ChemOrgChem - YouTube. [\[Link\]](#)
- Instructions and Guidelines for Chemical Storage and Handling. IEDU. [\[Link\]](#)
- Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [\[Link\]](#)
- Organic Acids Chemical Storage Sheet.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [\[Link\]](#)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications
- Design and discovery of boronic acid drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Cyanopyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Introduction: The Ascendancy of Boronic Acids in Pharmaceutical R&D]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391837#2-cyanopyridin-4-yl-boronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com